5-Nitrobenzothiophene 1,1-Dioxide

Description

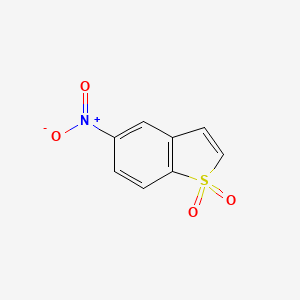

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4S/c10-9(11)7-1-2-8-6(5-7)3-4-14(8,12)13/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSOUBWMAOIBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2(=O)=O)C=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Nitrobenzothiophene 1,1 Dioxide and Its Core Analogues

Direct Nitration Strategies of Benzothiophene (B83047) 1,1-Dioxide Systems

The introduction of a nitro group onto the benzothiophene 1,1-dioxide core is a common strategy. This typically involves electrophilic nitration, where the regiochemical outcome is dictated by the electronic properties of the sulfone group and the reaction conditions.

Regioselective Nitration Approaches to Benzothiophene 1,1-Dioxides

The direct nitration of benzothiophene itself has been reported to yield a mixture of isomers, including 3-nitrobenzo[b]thiophene, with studies suggesting the presence of 5-nitro and 6-nitro isomers in the reaction mixture. cdnsciencepub.com Subsequent oxidation of the sulfur atom to the corresponding sulfone (1,1-dioxide) can then be achieved. For instance, oxidation of benzothiophene with hydrogen peroxide yields benzothiophene 1,1-dioxide. cdnsciencepub.com

However, achieving regioselectivity in the nitration of the pre-formed benzothiophene 1,1-dioxide ring is challenging. The powerful electron-withdrawing nature of the sulfone group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles. While specific procedures focusing solely on the regioselective nitration of benzothiophene 1,1-dioxide to the 5-position are not extensively detailed in the provided literature, the general principle involves carefully controlling nitrating agents and reaction conditions to favor substitution at the desired position over others, such as the 3, 4, or 6-positions.

Oxidative Nitration Processes for Nitro Group Incorporation

Oxidative nitration offers a pathway to incorporate a nitro group while simultaneously forming or modifying the heterocyclic core. While a direct one-pot oxidative nitration of benzothiophene to 5-nitrobenzothiophene 1,1-dioxide is not explicitly described, related strategies exist for other heterocyclic systems. For example, a method for synthesizing dibenzothiophene (B1670422) S,S-dioxides involves the anodic oxidation of biaryl sulfonyl hydrazides. jst.go.jp This electrochemical approach generates sulfonyl radicals or cations that cyclize to form the dibenzothiophene S,S-dioxide structure. jst.go.jp This highlights the potential of oxidative methods in constructing the core sulfone structure, which could be adapted to incorporate a nitro group by using appropriately substituted starting materials.

De Novo Synthesis of the Benzothiophene 1,1-Dioxide Ring System Bearing a Nitro Group

Building the benzothiophene 1,1-dioxide ring from acyclic precursors allows for the unambiguous placement of the nitro group on the starting materials, thus controlling the final position of the substituent on the heterocyclic product.

Radical Cyclization Routes for Substituted Nitrated Benzothiophenes

A modern, metal-free approach for the synthesis of 3-nitrobenzothiophenes involves the radical nitration and cyclization of 2-alkynylthioanisoles. nih.gov This method utilizes sodium nitrite (B80452) (NaNO₂) and potassium persulfate (K₂S₂O₈) to generate a nitrogen dioxide (NO₂) radical. nih.gov This radical adds to the alkyne, creating a vinyl radical intermediate which then undergoes intramolecular cyclization to form the 3-nitrobenzothiophene ring. nih.gov This strategy demonstrates excellent selectivity and tolerance for various functional groups. nih.gov The resulting 3-nitrobenzothiophene can subsequently be oxidized to the corresponding 1,1-dioxide using established methods, such as with peracids. utexas.edu

A plausible mechanism involves the initial generation of the NO₂ radical, its addition to the alkyne, intramolecular cyclization of the resulting vinyl radical, and subsequent demethylation to yield the final product. nih.gov

Table 1: Radical Cyclization for 3-Nitrobenzothiophenes

| Starting Material (2-Alkynylthioanisole) | Product | Yield (%) |

| Phenyl-substituted | 2-Phenyl-3-nitrobenzothiophene | 85 |

| Thiophene-substituted | 3-Nitro-2-(thiophen-2-yl)thieno[2,3-b]thiophene | 65 |

| Pyridine-substituted | 3-Nitro-2-(pyridin-3-yl)thieno[3,2-b]thiophene | 61 |

| Naphthalene-substituted | 2-(Naphthalen-2-yl)-3-nitrobenzothiophene | 80 |

Data sourced from a study on K₂S₂O₈-mediated radical cyclization. nih.gov

Electrochemically-Promoted Synthetic Pathways for Benzothiophene Dioxides

Electrochemical synthesis has emerged as a green and efficient method for constructing benzothiophene 1,1-dioxides. rsc.org One such approach involves the reaction of sulfonhydrazides with internal alkynes, which proceeds through constant current electrolysis in an undivided cell. rsc.orgnih.gov This method avoids the need for transition metal catalysts or chemical oxidants. rsc.org The reaction pathway involves the formation of a sulfonyl radical, which adds to the alkyne, followed by an intramolecular cyclization via an ipso-addition and subsequent S-migration to yield the benzothiophene 1,1-dioxide core. rsc.orgnih.gov

This electrochemical protocol tolerates a wide variety of functional groups on the starting materials, suggesting its applicability for synthesizing nitro-substituted benzothiophene 1,1-dioxides by employing nitrated sulfonhydrazides or alkynes. rsc.org

Table 2: Electrochemical Synthesis of Benzothiophene 1,1-Dioxides

| Alkyne Reactant | Sulfonhydrazide Reactant | Yield (%) |

| 1-Propynylbenzene | 4-Methylbenzenesulfonhydrazide | 75 |

| 1-Ethynyl-4-fluorobenzene | 4-Methylbenzenesulfonhydrazide | 71 |

| 1-Ethynyl-4-chlorobenzene | 4-Methylbenzenesulfonhydrazide | 68 |

| 1-Ethynyl-4-methoxybenzene | 4-Methylbenzenesulfonhydrazide | 65 |

Data reflects yields obtained under optimized electrochemical conditions. nih.gov

Synthetic Routes to Position-Specific Nitrobenzothiophene 1,1-Dioxide Isomers

The synthesis of specific isomers of nitrobenzothiophene 1,1-dioxide is crucial for structure-activity relationship studies. Besides the 5-nitro isomer, other key isomers include the 3-nitro and 6-nitro derivatives.

3-Nitrobenzothiophene 1,1-dioxide : As described previously, a radical cyclization approach provides a regioselective route to 3-nitrobenzothiophenes, which can be readily oxidized to the 1,1-dioxide. nih.govnih.gov Direct nitration of benzothiophene often yields the 3-nitro isomer as a major product. cdnsciencepub.com

6-Nitrobenzothiophene 1,1-dioxide : The synthesis of the 6-nitro isomer can be achieved through cyclization strategies where the nitro group is present on a precursor. sigmaaldrich.com For instance, scandium-catalyzed intermolecular cyclization between para-substituted N-(arylthio)succinimides and alkynes can produce 6-substituted benzothiophenes, taking advantage of a selective 1,2-sulfur migration. rsc.org Using a starting arylthio compound with a nitro group at the appropriate position would lead to the 6-nitrobenzothiophene scaffold, which can then be oxidized.

The regioselective functionalization of the benzothiophene core is another powerful tool. For example, methods have been developed for the selective C3-arylation and alkylation of benzothiophene S-oxides via an interrupted Pummerer reaction, which proceeds with complete regioselectivity without the need for a directing group. nih.gov Such strategies, if adapted for nitration or nitro-containing coupling partners, could provide precise access to various isomers.

Derivatization Strategies and Analogue Synthesis from 5 Nitrobenzothiophene 1,1 Dioxide

Chemical Transformations of the Nitro Group in 5-Nitrobenzothiophene 1,1-Dioxide

The nitro group is a versatile functional group that significantly influences the chemical reactivity of the benzothiophene (B83047) ring. Its strong electron-withdrawing nature facilitates a variety of chemical transformations, primarily centered around its reduction to an amino group. nih.gov This conversion is a critical step in the synthesis of many biologically active molecules.

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis. organic-chemistry.org Various methods have been developed to achieve this, often employing metal catalysts and a reducing agent. nih.govnih.gov For instance, palladium on glass wool (Pd@GW) has been shown to be an effective catalyst for the reduction of nitrobenzene (B124822) to aniline (B41778) at room temperature and atmospheric pressure in a flow system, using sodium borohydride (B1222165) or dihydrogen as the reducing agent. nih.govresearchgate.net This method demonstrates high conversion rates and catalyst durability. nih.gov Another approach involves the use of tin (Sn) as a reducing agent in the presence of an acid catalyst, followed by neutralization with a base to yield the amine. youtube.com The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. organic-chemistry.org

The resulting amino group can then serve as a handle for further derivatization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular scaffolds.

Functionalization and Substitution Reactions at Other Positions of the Core Scaffold

Beyond modifications of the nitro group, the core benzothiophene 1,1-dioxide scaffold can be functionalized at various other positions. The strong electron-withdrawing effect of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta-positions relative to the nitro group. masterorganicchemistry.com

Recent advancements in C–H activation and functionalization offer direct methods for introducing substituents onto the benzothiophene core. For example, palladium-catalyzed C–H vinylation has been demonstrated for biaryl aldehydes, a reaction that could potentially be adapted for benzothiophene systems. acs.org Similarly, Ag(I)-catalyzed direct α-arylation of benzo[b]thiophenes has been achieved at near-room temperature, providing a regioselective method for C-C bond formation. acs.org

Vicinal difunctionalization of thiophenes has also been made possible through palladium/norbornene cooperative catalysis. acs.org Furthermore, the exocyclic alkene of a dearomatized benzo[b]thiophene intermediate can undergo functionalization through reactions like bromination and [3+2] cycloaddition with a nitrile-oxide precursor. nih.gov These strategies provide powerful tools for the late-stage functionalization of the this compound core, enabling the synthesis of a diverse library of analogues.

Construction of Fused and Polycyclic Systems Involving this compound

The construction of fused and polycyclic systems from this compound opens avenues to novel molecular architectures with unique three-dimensional shapes and potential biological activities.

Dearomative [3+2] Cycloaddition Reactions Leading to Fused Tricyclic Systems

A significant strategy for building fused tricyclic systems is the dearomative [3+2] cycloaddition reaction. rsc.orgrsc.orgnih.govresearchgate.net This reaction has been successfully applied to nitrobenzothiophenes, reacting them with in situ-generated nonstabilized azomethine ylides to produce functionalized fused tricyclic benzo rsc.orgnih.govthieno[2,3-c]pyrroles. rsc.orgrsc.orgnih.govnih.gov This highly diastereoselective transformation proceeds under mild, metal-free conditions and affords good yields of up to 92%. rsc.orgrsc.orgnih.gov The resulting tricyclic frameworks contain two contiguous stereocenters. nih.gov The utility of this method is highlighted by its successful application on a gram scale and the potential for further synthetic transformations of the cycloadducts. rsc.orgnih.gov This approach represents a powerful tool for accessing complex, indole-based skeletons and their functionalized derivatives. rsc.org

Spirocyclization and Rearrangement Pathways

Spirocyclic structures, characterized by two rings sharing a single atom, can be synthesized from benzothiophene derivatives through spirocyclization reactions. An electrochemically-promoted method has been developed for the synthesis of benzo[b]thiophene-1,1-dioxides via a strained quaternary spirocyclization intermediate. rsc.orgrsc.org This process involves the reaction of sulfonhydrazides with internal alkynes. rsc.orgrsc.org Computational studies have provided insight into the selectivity of this reaction. rsc.org

Hypervalent iodine-mediated dearomatizing spirocyclization is another modern technique for constructing spirocycles from aromatic precursors under mild conditions. mdpi.com While specific examples involving this compound are not detailed, the general methodology holds promise for its application to this substrate. These spirocyclization strategies, along with potential rearrangement pathways of the resulting spirocyclic intermediates, offer access to complex and structurally diverse molecules. mdpi.com

Synthesis of Heteroatom-Modified Analogues, including Selenophenes

The replacement of the sulfur atom in the thiophene (B33073) ring with another heteroatom, such as selenium, leads to the formation of heteroatom-modified analogues with potentially altered electronic and biological properties. While direct synthesis of nitrated benzoselenophenes from this compound is not explicitly described, the general strategies for synthesizing selenophenes can be considered. The synthesis of such analogues often involves building the heterocyclic ring from acyclic precursors.

Ring-Expanded and Ring-Contracted Systems Derived from Related Nitrated Thiophenes

The synthesis of ring-expanded and ring-contracted systems from nitrated thiophenes provides access to novel heterocyclic scaffolds. Ring enlargement reactions can transform a five-membered thiophene ring into a larger ring system. free.fr For example, 1,4-benzothiepine 1,1-dioxide derivatives contain an expanded seven-membered ring, which can lead to improved bioavailability and metabolic resistance in pharmaceutical applications. Conversely, ring-contraction reactions can be envisioned to form smaller ring systems, although specific examples starting from nitrated thiophenes are less common. The development of such transformations would further broaden the structural diversity of compounds accessible from the this compound core.

Reactivity and Mechanistic Investigations of 5 Nitrobenzothiophene 1,1 Dioxide

Reactivity Profile of the Nitro Group and Sulfone Moiety

The presence of a nitro group at the C5-position and a sulfone group at the 1-position profoundly deactivates the benzene (B151609) ring towards electrophilic attack and activates it towards nucleophilic substitution. masterorganicchemistry.comlibretexts.org The sulfone group, in particular, renders the thiophene (B33073) ring non-aromatic and electron-deficient, making it a potent dienophile and Michael acceptor. utexas.edu

The nitro group is a strong electron-withdrawing group through both resonance and inductive effects, which significantly impacts the π-electron distribution of the aromatic ring. acs.org This deactivation is a general feature of nitroarenes. nih.gov The sulfone group also exerts a powerful electron-withdrawing effect. utexas.edu In benzothiophene (B83047) 1,1-dioxides, the sulfone group disrupts the aromaticity of the thiophene ring, and these compounds behave as unsaturated sulfones. utexas.edu This makes them highly reactive towards various reagents. utexas.edu

The combined electron-withdrawing effects of the nitro and sulfone groups make the carbon atoms of the benzothiophene ring, particularly those in the benzene moiety, highly electrophilic. This heightened electrophilicity is a key determinant of the compound's reactivity, especially in nucleophilic aromatic substitution reactions. nih.gov

Exploration of Nucleophilic and Electrophilic Reaction Pathways

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the aromatic ring in 5-Nitrobenzothiophene 1,1-Dioxide makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comwikipedia.org In general, nitroarenes readily undergo SNAr, where a nucleophile displaces a leaving group, often a halide, but in some cases, the nitro group itself can be displaced. libretexts.org The presence of electron-withdrawing groups, especially in the ortho and para positions relative to the leaving group, stabilizes the negatively charged Meisenheimer intermediate, thus facilitating the reaction. masterorganicchemistry.comlibretexts.org In the case of this compound, the nitro group at C5 would strongly activate positions C4 and C6 for nucleophilic attack. If a suitable leaving group is present at one of these positions, its substitution by a nucleophile would be highly favored.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on the benzene ring of this compound is expected to be extremely difficult. Both the nitro group and the sulfone moiety are strongly deactivating and meta-directing for electrophilic attack. youtube.com General principles of electrophilic aromatic substitution dictate that the presence of such powerful deactivating groups makes the aromatic ring much less nucleophilic and thus less reactive towards electrophiles. youtube.com Nitration of benzo[b]thiophene itself has been reported to yield a mixture of isomers, with the 3-nitro derivative being a major product. cdnsciencepub.com However, the presence of the deactivating sulfone and a second deactivating nitro group in this compound would significantly hinder further electrophilic substitution.

Detailed Mechanistic Probing of Key Transformations

Radical reactions involving nitroaromatic compounds are well-documented, often initiated by the one-electron reduction of the nitro group to form a radical anion. nih.gov These radical anions can participate in a variety of transformations. rsc.org While specific studies on radical cyclization and functionalization of this compound are scarce, the general reactivity of nitro compounds suggests potential pathways. rsc.org

For instance, radical cyclization reactions are powerful methods for the construction of cyclic and heterocyclic systems. libretexts.org In related systems, electrochemical methods have been used to generate sulfonyl radicals from sulfonhydrazides, which then participate in cyclization reactions to form benzo[b]thiophene-1,1-dioxides. nih.govrsc.org A proposed mechanism involves the formation of an alkenyl radical, followed by intramolecular cyclization. nih.govrsc.org It is conceivable that a suitably substituted this compound could undergo similar radical-mediated transformations.

Benzothiophene 1,1-dioxides are known to participate in cycloaddition reactions, most notably as the 4π component in Diels-Alder reactions. utexas.edu The electron-withdrawing sulfone group makes them electron-deficient dienes, which can react with a variety of dienophiles. utexas.edu The Diels-Alder reaction of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides has been shown to proceed, leading to substituted dibenzothiophenes or benzene analogues. rsc.org The reaction involves a [4+2] cycloaddition followed by either de-oxygenation or extrusion of sulfur dioxide. rsc.org

The mechanism of Diels-Alder reactions is typically concerted, proceeding through a single cyclic transition state. tiktok.com However, depending on the substrates and reaction conditions, a stepwise mechanism involving a diradical or zwitterionic intermediate can also be operative. libretexts.org For this compound, the presence of the strongly electron-withdrawing nitro and sulfone groups would make it a highly electron-deficient diene. Its reaction with electron-rich dienophiles would be expected to proceed readily. The specific mechanism, whether concerted or stepwise, would likely depend on the nature of the dienophile.

While specific intramolecular rearrangements of this compound are not detailed in the available literature, related benzothiophene systems are known to undergo such transformations. For example, an electrochemically promoted synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes proceeds through a proposed S-migration via a strained quaternary spirocyclization intermediate. nih.govrsc.org This suggests that under certain conditions, rearrangements involving the sulfur atom of the sulfone moiety are plausible.

Influence of Substituents on Reaction Selectivity and Efficiency

Substituents on the benzothiophene ring system can have a profound impact on the selectivity and efficiency of its reactions. In nucleophilic aromatic substitution reactions of 2-methoxy-3-X-5-nitrothiophenes, the nature of the substituent 'X' at the 3-position significantly influences the reaction rate. utexas.edu Electron-withdrawing groups at this position stabilize the negative charge that develops on the thiophene ring during the formation of the zwitterionic intermediate, thereby increasing the reaction rate. utexas.edu For example, when X is a cyano group, the activation free energy for nucleophilic addition is significantly lower than when X is a hydrogen atom. utexas.edu

Similarly, in the Diels-Alder reactions of benzothiophene S,S-dioxides, the substituents on the dienophile and the diene control the regiochemistry and the subsequent aromatization pathway of the intermediate adduct. rsc.orgrsc.org The electronic nature of the substituents on the reacting partners dictates the frontier molecular orbital interactions, which in turn govern the outcome of the cycloaddition. tiktok.com

In an electrochemical synthesis of benzo[b]thiophene-1,1-dioxides, it was observed that electron-donating groups on the arylsulfonhydrazide facilitated the reaction, while electron-withdrawing groups inhibited it. nih.govrsc.org This highlights the sensitivity of these reactions to the electronic properties of the substituents.

Table of Reaction Parameters and Outcomes for Substituted Thiophenes

| Reactant | Substituent (X) | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| 2-methoxy-3-X-5-nitrothiophene | -CN | Nucleophilic Aromatic Substitution | Lower activation energy compared to X = -H | utexas.edu |

| 2-methoxy-3-X-5-nitrothiophene | -H | Nucleophilic Aromatic Substitution | Higher activation energy | utexas.edu |

| Arylsulfonhydrazide | Electron-donating | Electrochemical Cyclization | Reaction is facilitated | nih.govrsc.org |

| Arylsulfonhydrazide | Electron-withdrawing | Electrochemical Cyclization | Reaction is inhibited | nih.govrsc.org |

Advanced Spectroscopic and Structural Characterization of 5 Nitrobenzothiophene 1,1 Dioxide Systems

The definitive identification and structural elucidation of 5-Nitrobenzothiophene 1,1-Dioxide and its derivatives rely on a suite of advanced spectroscopic techniques. These methods provide comprehensive information, from the basic connectivity of atoms to the intricate three-dimensional arrangement of the molecule.

Theoretical and Computational Chemistry Studies on 5 Nitrobenzothiophene 1,1 Dioxide

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to predicting molecular behavior from first principles. wikipedia.org These approaches can be broadly categorized by their level of theory, which dictates their accuracy and computational cost. The choice of method is crucial and depends on the specific property being investigated.

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry due to its favorable balance of accuracy and computational efficiency. mdpi.com It is particularly well-suited for investigating the mechanisms of complex organic reactions. coe.edu For 5-Nitrobenzothiophene 1,1-Dioxide, DFT can be employed to study a variety of potential transformations, such as nucleophilic aromatic substitution, cycloaddition reactions, or pyrolysis. mdpi.comresearchgate.netnih.gov

The process of elucidating a reaction mechanism using DFT typically involves the steps outlined in the table below.

| Step | Description | Computational Method |

|---|---|---|

| 1. Geometry Optimization | Calculation of the lowest-energy structures for all reactants, intermediates, transition states, and products. | DFT with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311G++(d,p)). acs.org |

| 2. Transition State Search | Locating the first-order saddle point on the potential energy surface that connects reactants and products. | Methods like Berny optimization or synchronous transit-guided quasi-Newton (STQN). |

| 3. Frequency Analysis | Calculation of vibrational frequencies to characterize stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency. github.io | DFT frequency calculation at the same level of theory as the optimization. |

| 4. IRC Calculation | An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products. github.io | IRC methods available in standard quantum chemistry software. |

| 5. Energy Calculation | Determining the relative energies of all species on the reaction pathway to calculate reaction energies and activation barriers. nih.gov | Single-point energy calculations with a higher level of theory or a larger basis set for improved accuracy. |

By applying these steps, researchers can construct a detailed reaction coordinate diagram, providing deep insight into the reaction's feasibility, kinetics, and selectivity. For instance, DFT studies on nitroaromatic compounds have successfully detailed isomerization pathways and electronic transitions. pku.edu.cnresearchgate.net Similarly, investigations into benzothiophene (B83047) pyrolysis have used DFT to identify the most probable reaction pathways and products. researchgate.netnih.gov

While DFT is a workhorse, other quantum chemical methods offer a spectrum of cost-versus-accuracy options.

Ab Initio Methods : These methods solve the Schrödinger equation from "first principles" without using experimental parameters. wikipedia.orglibretexts.org The simplest ab initio method is Hartree-Fock (HF), which provides a good starting point but neglects electron correlation. wikipedia.org Post-Hartree-Fock methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)), systematically include electron correlation, offering very high accuracy for calculating molecular properties like geometry, vibrational frequencies, and interaction energies. rsc.orgnih.gov However, their high computational cost typically limits their application to smaller molecules or for benchmarking results from less expensive methods. wikipedia.org

Semi-Empirical Methodologies : These methods are based on the Hartree-Fock formalism but introduce significant approximations and parameters derived from experimental data to simplify the calculations. libretexts.orgwikipedia.org Methods like AM1 and PM3 drastically reduce computational time by neglecting certain integrals and parameterizing others. mpg.deuomustansiriyah.edu.iq This speed allows for the study of very large molecular systems or for high-throughput screening. The trade-off is a potential reduction in accuracy, especially if the molecule under study is dissimilar to the compounds used for parameterization. wikipedia.org

| Method Type | Key Characteristics | Typical Application for this compound |

|---|---|---|

| Ab Initio (e.g., MP2, CCSD(T)) | High accuracy, computationally expensive, no empirical parameters. wikipedia.org | Accurate calculation of benchmark geometry, dipole moment, and electron affinities. |

| Density Functional Theory (DFT) | Good balance of accuracy and cost, relies on an approximate exchange-correlation functional. mdpi.com | Reaction mechanisms, spectroscopic properties, conformational analysis. |

| Semi-Empirical (e.g., AM1, PM3) | Very fast, computationally inexpensive, uses empirical parameters. wikipedia.org | Initial geometry optimization for large systems, qualitative analysis of molecular orbitals. |

Computational Analysis of Reaction Pathways, Transition States, and Energy Barriers

A central goal of computational chemistry is to map the potential energy surface (PES) of a chemical reaction. The PES is a multidimensional surface that describes the energy of a system as a function of its geometry. Reactants and products reside in energy minima on this surface, while the path between them proceeds through a high-energy transition state. github.io

The transition state is a first-order saddle point on the PES, representing the maximum energy along the minimum energy path between reactants and products. github.io Locating this structure is key to understanding the reaction's kinetics. youtube.com The energy difference between the reactants and the transition state is the activation energy or energy barrier. nih.gov A higher barrier corresponds to a slower reaction rate.

Computational tools can precisely calculate the geometries and energies of these stationary points. researchgate.net A vibrational frequency analysis is essential to confirm their nature; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). github.io Furthermore, an Intrinsic Reaction Coordinate (IRC) calculation can trace the path from the transition state downhill to both the reactant and product minima, verifying the connection. github.io

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. The calculated IR spectrum can be compared directly with experimental FT-IR data, and a good match provides strong evidence for the correctness of the computed structure. Studies on related sulfonamide compounds have shown good agreement between computed and experimental vibrational data. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. These predictions are valuable for assigning peaks in experimental NMR spectra. tandfonline.com

UV-Visible Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be calculated using Time-Dependent DFT (TD-DFT). This method provides information about the energies of excited states and the wavelengths of maximum absorption (λₘₐₓ). For nitroaromatic compounds, TD-DFT can elucidate the nature of electronic transitions, such as π→π* or intramolecular charge transfer (ICT) transitions. pku.edu.cn

The validation process involves a direct comparison of the computed spectral data with those obtained experimentally, as illustrated in the hypothetical table below for this compound. Discrepancies can often be resolved by refining the computational model, for instance, by including solvent effects.

| Spectroscopic Parameter | Hypothetical Experimental Value | Hypothetical Calculated Value (Method) | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | ~1530 cm⁻¹ | 1535 cm⁻¹ (B3LYP/6-311G(d,p)) | NO₂ Asymmetric Stretch |

| IR Frequency (cm⁻¹) | ~1320 cm⁻¹ | 1315 cm⁻¹ (B3LYP/6-311G(d,p)) | SO₂ Asymmetric Stretch |

| ¹H NMR Chemical Shift (ppm) | ~8.5 ppm | 8.45 ppm (GIAO-DFT) | Aromatic H ortho to NO₂ |

| UV-Vis λₘₐₓ (nm) | ~310 nm | 305 nm (TD-DFT/CAM-B3LYP) | π→π* Transition |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and packing of molecules are governed by conformational preferences and non-covalent interactions.

Conformational Analysis : For this compound, conformational flexibility is limited. The benzothiophene dioxide core is largely planar. The primary conformational variable is the torsion angle of the nitro group relative to the aromatic ring. While often drawn as planar, studies on nitrobenzene (B124822) derivatives show that the nitro group can be easily twisted out of the plane due to intermolecular forces in the crystal. mdpi.com Computational scans of the potential energy surface as a function of this dihedral angle can identify the lowest energy conformer and the rotational barrier.

Intermolecular Interactions : In the solid state, the packing of this compound molecules will be dictated by a variety of intermolecular interactions. The presence of the highly polar nitro and sulfonyl groups creates strong potential for specific interactions. rsc.org

| Interaction Type | Description | Expected Role in Crystal Packing |

|---|---|---|

| C-H···O Hydrogen Bonds | Weak hydrogen bonds between aromatic C-H donors and the oxygen atoms of the nitro and sulfonyl groups as acceptors. | Significant in directing the assembly of molecules into layers or networks. rsc.org |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. | Contributes to the stabilization of the crystal lattice, often leading to columnar or herringbone packing motifs. |

| π-hole Interactions | An attractive interaction between the region of positive electrostatic potential on the nitrogen atom of the nitro group (the π-hole) and an electron-rich region (like a lone pair on an oxygen atom) of a neighboring molecule. nih.govrsc.org | Acts as a specific directional force that can significantly influence molecular packing and conformation. nih.govrsc.org |

| Dipole-Dipole Interactions | Electrostatic interactions between the large permanent dipoles created by the NO₂ and SO₂ groups. | Important for the overall lattice energy and packing density. |

Understanding these interactions is a prerequisite for predicting crystal structures and polymorphism. ias.ac.in

Crystal Energy Landscape Investigations and Polymorphism Prediction

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures, which can have different physical properties. acs.org Computational crystal structure prediction (CSP) has emerged as a vital tool to explore the possibility of polymorphism. bohrium.comresearchgate.net

The core of CSP is the generation of the crystal energy landscape (CEL). acs.orgsemanticscholar.org This is a theoretical map that plots the calculated lattice energy of thousands of hypothetical crystal structures against their densities or other geometric parameters. bohrium.comresearchgate.net The process involves:

Generating Trial Structures: A large number of possible crystal packings are generated computationally, exploring different space groups and molecular orientations.

Energy Minimization: The lattice energy of each trial structure is calculated and minimized. This is often done with a combination of methods, starting with computationally cheaper force fields and refining the most promising low-energy structures with more accurate, dispersion-corrected periodic DFT calculations.

Analyzing the Landscape: The resulting minimized structures are plotted on the CEL. The structures found at the global minimum and other low-lying local minima (typically within a few kJ/mol of the global minimum) represent the most thermodynamically plausible polymorphs. acs.orgsemanticscholar.org

By analyzing the CEL, researchers can predict which crystal structures are likely to be experimentally accessible. acs.org This computational screening can guide experimental efforts to discover new solid forms and provide insight into why certain forms are observed over others by revealing the subtle energetic compromises between different types of intermolecular interactions. bohrium.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzene (B151609) |

| Nitrobenzene |

| para-Nitroaniline |

| para-Dinitrobenzene |

| Nitromethane |

| Nitroethylene |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

A primary focus of future research will be the development of more sustainable and efficient ways to synthesize 5-Nitrobenzothiophene 1,1-Dioxide and its derivatives. Traditional methods for constructing sulfones often rely on the oxidation of corresponding sulfides, which can involve harsh reagents. nih.gov Similarly, the synthesis of the benzothiophene (B83047) core can require transition-metal catalysts or multi-step procedures. nih.govias.ac.in The drive towards "green chemistry" is pushing for the adoption of cleaner and more atom-economical approaches.

Future methodologies are expected to prioritize:

Catalyst-Free and Metal-Free Reactions: Innovations such as iodine-catalyzed cascade reactions and electrochemical synthesis are showing promise for creating benzothiophene derivatives without the need for transition metals. organic-chemistry.orgnih.gov These methods reduce cost and environmental impact associated with metal catalysts.

Green Oxidants: The oxidation of the sulfide (B99878) to the sulfone is a critical step. Research is moving towards replacing traditional peracids with more environmentally benign oxidants like hydrogen peroxide or even O₂, often in combination with reusable catalysts. nih.govorganic-chemistry.org

Photocatalysis: Visible-light photocatalysis offers a powerful and sustainable strategy for triggering reactions, such as the radical annulation of diazonium salts with alkynes to form benzothiophenes. organic-chemistry.org This approach uses light as a clean and renewable energy source.

Flow Chemistry: Performing reactions in continuous flow systems, rather than traditional batch reactors, can improve safety, efficiency, and scalability. mdpi.com This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.

| Synthetic Strategy | Description | Advantages | Relevant Research Areas | Citation |

| Electrochemical Synthesis | Utilizes electrical current to drive the desired chemical transformations, often eliminating the need for chemical oxidants or catalysts. | High selectivity, mild reaction conditions, reduced waste. | Synthesis of C-3 sulfonated benzothiophenes and benzothiophene dioxides. | organic-chemistry.orgnih.gov |

| Photocatalytic Annulation | Employs visible light and a photosensitizer to initiate radical cyclization reactions for the construction of the benzothiophene ring system. | Uses a renewable energy source, enables unique reaction pathways. | Formation of substituted benzothiophenes from diazonium salts and alkynes. | organic-chemistry.org |

| Iodine-Catalyzed Cascade | Uses molecular iodine as a simple, inexpensive, and low-toxicity catalyst for cascade reactions to form benzothiophenes. | Metal-free, solvent-free options, high atom economy. | Synthesis of benzothiophene derivatives from thiophenols and alkynes. | organic-chemistry.org |

| Sustainable Oxidation | Focuses on using environmentally friendly oxidants like H₂O₂ or O₂ for the conversion of sulfides to sulfones, often with recyclable catalysts. | Reduces hazardous byproducts, improves safety profile. | Large-scale oxidative desulfurization and fine chemical synthesis. | nih.govorganic-chemistry.org |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

Thiophene (B33073) 1,1-dioxides are known to be highly reactive molecules. Unlike their aromatic thiophene precursors, the dioxide is no longer aromatic and behaves as a versatile building block in organic synthesis. utexas.edu They can function as dienophiles, 1,3-dipolarophiles, and Michael acceptors. utexas.edu Much of this reactivity, however, remains to be explored, particularly for substituted systems like this compound.

The strong electron-withdrawing nature of both the sulfone and the nitro group is expected to make the benzene (B151609) ring of this compound highly electron-deficient. This opens up avenues for novel chemical transformations:

Nucleophilic Aromatic Substitution (SNAr): The electron-poor aromatic ring should be highly susceptible to attack by nucleophiles, allowing for the introduction of a wide variety of functional groups.

Diels-Alder Reactions: While benzothiophene 1,1-dioxides can act as dienophiles, the influence of the nitro group on the regioselectivity and stereoselectivity of these cycloadditions warrants detailed investigation. utexas.edudigitellinc.com These reactions are powerful tools for constructing complex, polycyclic systems.

Michael Additions: As potent Michael acceptors, these compounds can react with a range of nucleophiles in 1,4-addition reactions, providing a route to functionalized dihydrobenzothiophene derivatives. utexas.edu

Asymmetric Catalysis: Developing catalytic enantioselective versions of reactions involving these substrates is a significant goal. This would provide access to chiral sulfones, which are valuable motifs in medicinal chemistry. nih.govnih.gov For instance, asymmetric Michael additions to form non-racemic nitro-sulfonyl compounds have been successfully developed. nih.gov

Future work will likely involve a systematic study of the reactivity of this compound with various reaction partners to map its chemical space and unlock its full synthetic potential.

Advancements in High-Throughput Synthesis and Screening for Chemical Discovery

The discovery of new materials and biologically active compounds can be dramatically accelerated by using high-throughput experimentation (HTE). analytical-sales.com This approach involves performing a large number of experiments in parallel, often in miniaturized formats like well-plates. analytical-sales.com For a scaffold like this compound, HTE can be a powerful tool.

Key applications in this area include:

Reaction Optimization: HTE allows for the rapid screening of numerous reaction parameters—such as catalysts, solvents, temperatures, and reagents—to quickly identify the optimal conditions for a given transformation. analytical-sales.com This "go fast" approach saves time and resources compared to traditional one-at-a-time experimentation. analytical-sales.com

Library Synthesis: By reacting a core scaffold like this compound with a diverse set of building blocks in a parallel format, large libraries of related compounds can be synthesized efficiently. This is crucial for exploring structure-activity relationships in drug discovery.

High-Throughput Screening (HTS): Once a library of derivatives is created, HTS can be used to rapidly test them for desired properties. For example, screening for inhibitory activity against a specific biological target, such as microbial sulfate (B86663) reduction, can identify promising lead compounds. nih.gov While chemical HTE is less developed than in biology, its adoption is growing, promising to speed up the discovery process. analytical-sales.com

The integration of HTE with automated synthesis platforms and robotic systems represents a major step towards the autonomous discovery of new functional molecules derived from the this compound core.

Integration of Machine Learning and Artificial Intelligence in Predictive Organic Chemistry for Sulfone Systems

Perhaps the most transformative trend in chemical research is the integration of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools are moving beyond data analysis and are now being used to predict the outcomes of reactions, design new molecules, and even control the physical hardware in a laboratory. nih.govresearchgate.net For complex sulfone systems, AI and ML offer unprecedented opportunities.

Emerging trends in this field include:

Reaction Prediction: Machine learning models, particularly those based on graph convolutional neural networks or sequence-to-sequence architectures, can be trained on vast datasets of known chemical reactions to predict the products of new reactant combinations with high accuracy. mdpi.comstanford.edu This can help chemists prioritize which experiments to perform in the lab.

Predicting Reactivity and Selectivity: By combining quantum mechanical calculations (like Density Functional Theory, DFT) with machine learning, researchers can build models that predict the reactivity and selectivity of complex molecules. chemrxiv.orgmdpi.comresearchgate.net For sulfone systems, this could be used to predict the most likely site of nucleophilic attack or the stereochemical outcome of a cycloaddition reaction. digitellinc.comchemrxiv.org

Retrosynthetic Planning: AI tools can analyze a target molecule and propose a step-by-step synthetic route to create it, effectively working backward from the product. nih.gov This assists chemists in designing efficient syntheses for novel derivatives of this compound.

Autonomous Discovery: The ultimate goal is to create a closed-loop system where AI designs experiments, a robotic platform executes them, and the results are fed back into the AI to inform the next round of experiments. researchgate.netmdpi.com This autonomous approach could explore the chemical space of sulfone derivatives far more rapidly than human researchers, accelerating the discovery of new functional materials and therapeutics. researchgate.nettechnologynetworks.com

| AI/ML Application | Description | Potential Impact on Sulfone Chemistry | Key Technologies | Citation |

| Reaction Outcome Prediction | Using trained models to predict the likely products, yields, and selectivity of a chemical reaction. | Reduces trial-and-error experimentation; prioritizes promising synthetic routes for sulfone derivatives. | Graph Convolutional Neural Networks (GCNNs), Sequence-to-Sequence (Seq2Seq) models. | mdpi.comstanford.edursc.org |

| Reactivity Modeling | Combining computational chemistry with ML to understand and predict the intrinsic reactivity of molecules. | Elucidates the mechanism of sulfone reactions; predicts regioselectivity and stereoselectivity. | Density Functional Theory (DFT), Human-Interpretable Machine Learning. | digitellinc.comchemrxiv.orgmdpi.com |

| Retrosynthesis | AI algorithms that propose synthetic pathways to a target molecule by deconstructing it into simpler precursors. | Accelerates the design of synthetic routes to complex sulfone-containing targets. | Monte Carlo Tree Search (MCTS), Deep Neural Networks. | nih.gov |

| Automated Synthesis | Integrating AI planning with robotic platforms to perform chemical synthesis and optimization autonomously. | Enables rapid exploration of reaction space and discovery of new reactivity patterns for sulfones. | Flow chemistry robotics, Bayesian optimization. | nih.govresearchgate.net |

Q & A

Q. What synthetic methodologies are recommended for preparing 5-nitrobenzothiophene 1,1-dioxide derivatives?

The synthesis of nitro-substituted benzothiophene dioxides can be adapted from analogous protocols. For example, DA-mediated cyclization using nitro-substituted precursors under anhydrous conditions in DMF has been employed for similar compounds. A method involving 5-nitrothiophene-2-carboxylic acid and amine derivatives in DMF at room temperature demonstrates adaptability for introducing nitro groups . Additionally, bromination and dehydrobromination strategies (e.g., using bromine in aprotic media) can generate halogenated intermediates for further functionalization .

Q. How should researchers characterize the structural and electronic properties of this compound?

Spectroscopic techniques such as NMR (¹H, ¹³C) and FT-IR are critical for confirming the sulfone group and nitro substitution. X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly in dihydrothiophene 1,1-dioxide isomers . Computational methods (e.g., DFT) can complement experimental data to analyze electronic effects of the nitro group on aromaticity and sulfone conjugation .

Q. What analytical techniques are suitable for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (>95.0% purity threshold) is standard for nitroaromatic compounds . Gas chromatography (GC) coupled with mass spectrometry is effective for volatile derivatives, while elemental analysis ensures stoichiometric accuracy of C, H, N, and S .

Advanced Research Questions

Q. How do structural isomers of dihydrothiophene 1,1-dioxides influence reactivity and functionalization pathways?

Isomerization between 2,5-dihydrothiophene 1,1-dioxide (I) and 2,3-dihydrothiophene 1,1-dioxide (II) significantly alters reactivity. For example, bromination of I in aprotic media yields 3,4-dibromo derivatives, whereas II requires aqueous conditions for 2,3-dibromo adducts. The conjugation of the sulfone group with the double bond in α-sulfones (I) enhances electrophilic susceptibility compared to β-sulfones (II) .

Q. What catalytic applications have been reported for thiophene 1,1-dioxide derivatives?

Thiophene dioxides serve as ligands in organometallic catalysis. For instance, palladium complexes with thiophene dioxide derivatives exhibit activity in cross-coupling reactions, as evidenced by studies in Journal of Molecular Catalysis A: Chemical . The nitro group’s electron-withdrawing effects can modulate catalytic efficiency in oxidation reactions .

Q. How does the nitro group impact the biological activity of benzothiophene 1,1-dioxide derivatives?

Nitro groups enhance electrophilicity, enabling interactions with biological targets. In vitro studies on benzothiazine 1,1-dioxide derivatives reveal that nitro substitution improves inhibition of enzymes like cyclooxygenase (COX-2) and 5-lipoxygenase (5-LO). Structure-activity relationship (SAR) analyses suggest that nitro positioning influences binding affinity and selectivity .

Q. What strategies resolve contradictions in spectroscopic data for nitrobenzothiophene derivatives?

Discrepancies in NMR shifts or IR stretches often arise from solvent effects or polymorphic forms. Comparative analysis with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and temperature-dependent studies can clarify anomalies. Crystallographic validation is recommended for ambiguous cases .

Methodological Considerations

- Isomer-Specific Reactivity : When designing bromination experiments, select solvents (aprotic vs. aqueous) based on the target isomer to avoid side reactions .

- Nitro Group Stability : Avoid prolonged exposure to reducing agents or UV light, as nitro groups may degrade to amines or nitroso intermediates .

- Catalytic Screening : Test thiophene dioxide derivatives in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(OAc)₂ as a precursor, with monitoring via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.